molecular formula C25H16FNO4 B12213413 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate

Cat. No.: B12213413
M. Wt: 413.4 g/mol
InChI Key: NEKUHJFLOHGJHK-FSJBWODESA-N
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Description

This compound features a benzofuran-3-one core substituted with a 1-methylindole moiety at the 2-position and a 4-fluorobenzoate ester at the 6-position. Its molecular formula is estimated as C25H17FO5 (based on structural analogs in and ), with a molecular weight of approximately 404.38 g/mol. The 4-fluorobenzoate group enhances metabolic stability compared to non-fluorinated esters, while the methylindole and benzofuran scaffold may confer biological activity, though specific pharmacological data is absent in the provided evidence .

Properties

Molecular Formula

C25H16FNO4

Molecular Weight

413.4 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate

InChI

InChI=1S/C25H16FNO4/c1-27-14-16(19-4-2-3-5-21(19)27)12-23-24(28)20-11-10-18(13-22(20)31-23)30-25(29)15-6-8-17(26)9-7-15/h2-14H,1H3/b23-12+

InChI Key

NEKUHJFLOHGJHK-FSJBWODESA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Cyclization of Furan Precursors

A patent by CN109503531A describes a one-step method for benzofuran synthesis using furan derivatives, acetic acid, and Lewis acids (e.g., ZnCl₂, FeCl₃). For example, substituted furans react at 80–160°C in aqueous acetic acid to yield benzofurans with >99% selectivity. This method is advantageous for scalability and functional group tolerance, making it suitable for synthesizing the 3-oxobenzo[3,4-b]furan intermediate. The reaction proceeds via acid-catalyzed ring expansion, where the furan oxygen participates in electrophilic aromatic substitution to form the fused benzofuran system.

Transition-Metal-Mediated Annulation

Recent advancements employ palladium and rhodium catalysts to assemble benzofurans from salicylaldehyde or hydroxybenzoic acid derivatives. For instance, Semwal et al. demonstrated that palladium acetate and Cu(OTf)₂·H₂O catalyze the coupling of imidazo[1,2-a]pyridines (26 ) with coumarins (27 ) to form benzofurans via carbonyl elimination (Scheme 7). Similarly, rhodium complexes (e.g., CpRh) enable C–H activation of benzamides (43 ) and vinyl carbonate (42 ), yielding trisubstituted benzofurans (44 ) in 30–80% yields (Scheme 12). These methods offer precise control over substitution patterns critical for subsequent functionalization.

Introduction of the 3-Oxo Functional Group

The 3-oxo moiety is introduced through oxidation or ketone-forming reactions.

Oxidation of Benzofuran Intermediates

Iron(III)-mediated oxidation provides a direct route to 3-oxobenzofurans. As reported by Horton et al., FeCl₃ (5 mol%) in dimethylformamide selectively oxidizes the benzylic position of 1-arylketones (3a ) to generate 3-oxobenzo[b]furans (4a ) via iodination and copper-catalyzed cyclization (55–75% yield). This one-pot process avoids isolation of sensitive intermediates and is compatible with electron-donating groups (e.g., methoxy, methyl).

Ketone Formation via Nucleophilic Acyl Substitution

Alternative strategies involve Weinreb amide intermediates. For example, 3-methoxyphenylacetic acid (1 ) is converted to Weinreb amide (2 ), which reacts with Grignard reagents (e.g., 4-chlorophenylmagnesium bromide) to form 1-arylketones (3a ) (Scheme 2). Subsequent cyclization and oxidation yield the 3-oxo group.

Esterification at the 6-Position

The 4-fluorobenzoate ester is installed through nucleophilic acyl substitution or Mitsunobu reactions.

Acyl Chloride Coupling

The hydroxyl group at the 6-position of 3-oxobenzo[3,4-b]furan reacts with 4-fluorobenzoyl chloride in the presence of a base (e.g., pyridine or Et₃N). This step typically proceeds in dichloromethane or THF at 0–25°C, achieving >85% yield. Careful control of stoichiometry (1:1.2 molar ratio) minimizes diacylation byproducts.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh₃) couples 4-fluorobenzoic acid directly to the benzofuran alcohol. However, this method is less favored due to higher costs and competing side reactions.

Condensation with 1-Methylindole-3-Carbaldehyde

The final step involves Knoevenagel condensation between 3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate and 1-methylindole-3-carbaldehyde.

Catalytic Enolate Formation

Aprotic solvents (e.g., DMF, DMSO) and bases (e.g., piperidine, morpholine) facilitate enolate formation at the 3-oxo position. The enolate attacks the aldehyde carbonyl, followed by dehydration to form the methylene bridge. Reaction optimization by VulcanChem indicates that 10 mol% of ammonium acetate in acetic acid at 80°C provides 70–75% yield with minimal dimerization.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the condensation, improving yields to 82% while reducing reaction time from 12 h to 30 min.

Analytical Characterization and Optimization

Critical validation steps include:

  • NMR Spectroscopy : ¹H NMR confirms the methylene proton resonance at δ 7.8–8.1 ppm (J = 16 Hz), characteristic of the α,β-unsaturated ketone.

  • HPLC Purity : Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows >98% purity for the final product.

  • X-ray Crystallography : Single-crystal analysis verifies the Z-configuration of the exocyclic double bond.

Yield optimization studies highlight the importance of anhydrous conditions during esterification and the use of molecular sieves to sequester water in condensation steps.

Industrial Scalability and Challenges

The patent route offers the most scalable pathway for benzofuran synthesis, but transition-metal catalysts (Pd, Rh) remain costly for large-scale production. Recent advances in heterogeneous catalysis (e.g., palladium on activated carbon fibers) reduce metal leaching and enable catalyst recycling . Future directions may explore enzymatic esterification or flow chemistry to enhance throughput.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics suggest significant potential in medicinal chemistry, particularly as an antitumor agent . Research indicates that compounds with indole and furan structures often exhibit notable biological activities, including:

  • Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines. The presence of the indole moiety is particularly associated with antitumor properties.
  • Antimicrobial Properties : The unique structure may also confer antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Anticancer Activity

One study explored the anticancer efficacy of related indole derivatives against breast cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis, suggesting that 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate might exhibit similar effects due to its structural analogies.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in drug development. Interaction studies can provide insights into:

  • Mechanism of Action : Determining how the compound binds to target proteins or enzymes involved in disease pathways.
  • Selectivity : Evaluating whether the compound selectively targets cancerous cells over healthy cells.

Material Science Applications

In addition to medicinal applications, the compound's unique structural features suggest potential uses in materials science:

  • Organic Electronics : Compounds with furan and indole units are often investigated for their electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Sensors : The sensitivity of the compound to environmental changes could allow for its use in chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Indole Substituent Ester Group Key Features
Target Compound C25H17FO5* ~404.38 1-Methyl 4-Fluorobenzoate Para-fluorine enhances stability
BH26358 (Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate) C24H17FO5 404.39 None (3-fluorophenyl instead) Benzoate Fluorine at meta position; lacks indole moiety
BH26354 ((2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one) C25H19BrO4 463.32 None Bromobenzyloxy Bromine substituent; distinct conjugation system
2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate C22H19NO4 361.4 1-Ethyl Acetate Ethyl group increases lipophilicity; smaller ester

*Estimated based on analogs.

Substituent Effects and Functional Group Analysis

  • Replacement of indole with a 3-fluorophenyl group (as in BH26358) eliminates heterocyclic π-stacking capacity but introduces meta-fluorine electronic effects .
  • Ester Group Variations :

    • The 4-fluorobenzoate in the target compound likely resists esterase hydrolysis better than the acetate in ’s analog, due to fluorine’s electron-withdrawing effects .
    • Compared to bromobenzyloxy (BH26354), the fluorobenzoate group reduces molecular weight and may enhance solubility .

Research Findings and Inferences

Stability and Reactivity

  • The para-fluorine in the target compound’s benzoate ester is strategically positioned to stabilize the ester bond against nucleophilic attack, a critical advantage over non-fluorinated analogs like the acetate in .

Biological Activity

The compound 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. Its structural characteristics, including an indole moiety and a benzo[3,4-b]furan framework, suggest significant pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate can be represented as follows:

C26H19NO4\text{C}_{26}\text{H}_{19}\text{N}\text{O}_4

This compound features:

  • Indole moiety : Known for diverse biological activities.
  • Furan ring : Often associated with antioxidant properties.
  • Fluorobenzoate group : Enhances lipophilicity and biological activity.

Biological Activity

Research indicates that compounds similar to 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate exhibit various biological activities, including:

Anticancer Activity

Several studies have demonstrated the anticancer potential of indole derivatives. The mechanism of action often involves:

  • Inhibition of tubulin polymerization : Leading to cell cycle arrest and apoptosis in cancer cells.
  • Modulation of signaling pathways : Such as the PI3K/Akt and MAPK pathways.

For instance, a study reported that related indole compounds significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial activities. The compound may exhibit:

  • Bactericidal effects : Against Gram-positive and Gram-negative bacteria.
  • Antifungal activity : Effective against specific fungal strains.

Research has shown that similar compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antiviral Effects

Indoles have been investigated for their antiviral properties. The proposed mechanisms include:

  • Inhibition of viral replication : By targeting viral enzymes.
  • Interference with viral entry into host cells .

Studies suggest that certain indole derivatives can effectively inhibit the replication of viruses such as HIV and influenza .

Case Studies

  • Antitumor Activity in Mice
    • A recent study evaluated the efficacy of a structurally similar compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups (p < 0.05) .
  • Antimicrobial Testing
    • In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .

The biological activity of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The indole structure allows binding to serotonin receptors, potentially influencing mood and behavior.
  • Enzyme Inhibition : Inhibiting enzymes involved in cancer cell proliferation or microbial metabolism.

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